FXR/TGR5 agonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FXR/TGR5 agonist 1 is a dual agonist that targets both the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). These receptors are bile acid receptors that play crucial roles in regulating metabolic processes, including glucose and lipid metabolism, bile acid homeostasis, and inflammatory responses. This compound has shown promise in the treatment of metabolic disorders such as type 2 diabetes, nonalcoholic fatty liver disease, and obesity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of FXR/TGR5 agonist 1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One common synthetic route includes the use of isonicotinamide derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: FXR/TGR5 agonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction .
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Applications De Recherche Scientifique
FXR/TGR5 agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of bile acid receptors.
Biology: Investigated for its role in regulating metabolic pathways and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, including type 2 diabetes, nonalcoholic fatty liver disease, and obesity.
Industry: Utilized in the development of new drugs targeting metabolic and inflammatory diseases
Mécanisme D'action
FXR/TGR5 agonist 1 exerts its effects by binding to and activating both the farnesoid X receptor and the Takeda G-protein-coupled receptor 5. Upon activation, these receptors regulate the expression of genes involved in bile acid, glucose, and lipid metabolism. FXR activation leads to the suppression of bile acid synthesis and the promotion of bile acid excretion, while TGR5 activation enhances glucagon-like peptide 1 secretion, improving insulin sensitivity and glucose homeostasis .
Comparaison Avec Des Composés Similaires
FXR/TGR5 agonist 1 is unique in its dual agonistic activity, targeting both FXR and TGR5. Similar compounds include:
Obeticholic acid: A selective FXR agonist used in the treatment of primary biliary cholangitis.
INT-767: Another dual FXR/TGR5 agonist with similar therapeutic potential.
INT-777: A selective TGR5 agonist investigated for its metabolic benefits .
In comparison, this compound offers a broader range of therapeutic effects due to its dual targeting mechanism, making it a promising candidate for the treatment of complex metabolic disorders.
Propriétés
Formule moléculaire |
C31H32ClN3O3 |
---|---|
Poids moléculaire |
530.1 g/mol |
Nom IUPAC |
N-(3-chloro-5-methoxyphenyl)-N-[[4-(3-cyano-4-methoxyphenyl)-1-bicyclo[2.2.2]octanyl]methyl]-3-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C31H32ClN3O3/c1-21-19-34-13-6-27(21)29(36)35(25-15-24(32)16-26(17-25)37-2)20-30-7-10-31(11-8-30,12-9-30)23-4-5-28(38-3)22(14-23)18-33/h4-6,13-17,19H,7-12,20H2,1-3H3 |
Clé InChI |
JTGBSPOXKVOUHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)C(=O)N(CC23CCC(CC2)(CC3)C4=CC(=C(C=C4)OC)C#N)C5=CC(=CC(=C5)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.